molecular formula C12H18N2 B095106 1-(3,4-Dimethylphenyl)piperazine CAS No. 1014-05-7

1-(3,4-Dimethylphenyl)piperazine

Cat. No.: B095106
CAS No.: 1014-05-7
M. Wt: 190.28 g/mol
InChI Key: SFLNVAVCCYTHCQ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)piperazine is an organic compound with the molecular formula C12H18N2. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities . This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethylphenyl group.

Mechanism of Action

1-(3,4-Dimethylphenyl)piperazine is a GABA receptor agonist. It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

1-(3,4-Dimethylphenyl)piperazine causes severe skin burns and eye damage. It is harmful if swallowed or in contact with skin . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and not to eat, drink, or smoke when using this product .

Future Directions

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . As a result, numerous methods have been reported for the synthesis of substituted piperazines . The future directions of 1-(3,4-Dimethylphenyl)piperazine could involve further exploration of its biological and pharmaceutical applications, as well as the development of new synthetic methods.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethylphenyl)piperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .

Comparison with Similar Compounds

  • 1-(2,4-Dimethylphenyl)piperazine
  • 1-(3,5-Dimethylphenyl)piperazine
  • 1-(2,3-Dimethylphenyl)piperazine

Comparison: 1-(3,4-Dimethylphenyl)piperazine is unique due to the specific positioning of the methyl groups on the phenyl ring. This positioning can influence the compound’s chemical reactivity, biological activity, and overall properties . Compared to other similar compounds, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-3-4-12(9-11(10)2)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLNVAVCCYTHCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143902
Record name 1-(3,4-Xylyl)piperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014-05-7
Record name 1-(3,4-Dimethylphenyl)piperazine
Source CAS Common Chemistry
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Record name 1-(3,4-Xylyl)piperazine
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Record name 1-(3,4-Xylyl)piperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-xylyl)piperazine
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Record name 1-(3,4-Xylyl)piperazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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